molecular formula C11H12N2O B11801747 (3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol CAS No. 1349717-03-8

(3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol

Cat. No.: B11801747
CAS No.: 1349717-03-8
M. Wt: 188.23 g/mol
InChI Key: AOGIIAANWPLDRQ-UHFFFAOYSA-N
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Description

(3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol is an imidazole derivative featuring a phenyl ring substituted at the 3-position with a 1-methyl-1H-imidazol-5-yl group and a hydroxymethyl (–CH2OH) functional group at the benzylic position. Imidazole derivatives are widely explored in medicinal chemistry for their biological activities, such as enzyme inhibition, receptor modulation, and antioxidant effects .

The hydroxymethyl group enhances polarity, making the compound a versatile intermediate in synthesizing esters, ethers, or halogenated derivatives (e.g., chloromethyl analogs for prodrug development) .

Properties

CAS No.

1349717-03-8

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

[3-(3-methylimidazol-4-yl)phenyl]methanol

InChI

InChI=1S/C11H12N2O/c1-13-8-12-6-11(13)10-4-2-3-9(5-10)7-14/h2-6,8,14H,7H2,1H3

InChI Key

AOGIIAANWPLDRQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2=CC=CC(=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-imidazole with formaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . This reaction yields the desired product with the methanol group attached to the phenyl ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenyl ring and imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl or imidazole rings.

Scientific Research Applications

Medicinal Chemistry

The compound's biological activity has been investigated in various therapeutic contexts:

  • Antimicrobial Activity : Studies have demonstrated that (3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol exhibits significant antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's effectiveness in inhibiting bacterial growth positions it as a candidate for developing new antimicrobial agents .
  • Antioxidant Activity : The presence of the hydroxymethyl group contributes to its antioxidant properties, which are essential for protecting cells from oxidative stress. This activity is attributed to the compound's ability to donate electrons and neutralize free radicals .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes. Its mechanism involves forming covalent bonds with thiol groups in proteins, modulating enzyme activities, and potentially influencing metabolic pathways .

Materials Science

The unique chemical properties of this compound make it suitable for applications in materials science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with tailored properties. Its ability to form hydrogen bonds can enhance the mechanical strength and thermal stability of polymeric materials .
  • Coordination Chemistry : Due to its imidazole moiety, the compound can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs). These materials are valuable in catalysis and gas storage applications .

Case Studies and Research Findings

Several studies have highlighted the biological significance and potential applications of this compound:

Study Focus Findings
Antimicrobial ActivityDemonstrated effectiveness against MRSA with minimal inhibitory concentrations (MIC) indicating potential for drug development .
Antioxidant PropertiesExhibited significant antioxidant activity, suggesting protective effects against oxidative damage .
Enzyme InteractionIdentified as an inhibitor for enzymes involved in metabolic pathways, impacting cellular signaling .

Mechanism of Action

The mechanism of action of (3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenyl ring and methanol group can also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structure Key Functional Groups Biological Activity/Applications Reference
(3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol Phenyl-3-(imidazole) with –CH2OH Hydroxymethyl, imidazole Antioxidant studies, synthetic precursor
[4-(1-Methyl-1H-imidazol-5-yl)phenyl]methanol Phenyl-4-(imidazole) with –CH2OH Hydroxymethyl, imidazole Intermediate for chlorination reactions
3-(1-Methyl-1H-imidazol-5-yl)-1H-indole-5-carboxamide Indole-3-(imidazole) with –CONH2 Carboxamide, imidazole 5-HT7 receptor agonist (CNS disorders)
Methyl 4-(1-methyl-1H-imidazol-5-yl)benzoate (3ae) Phenyl-4-(imidazole) with –COOCH3 Ester, imidazole Synthetic building block
(1-Methyl-1H-imidazol-2-yl)methanol Imidazole-2-(–CH2OH) Hydroxymethyl, imidazole Isomer with distinct electronic properties

Key Structural Differences

Substitution Position: The target compound’s 3-phenyl substitution distinguishes it from analogs like [4-(1-Methyl-1H-imidazol-5-yl)phenyl]methanol, where the imidazole is at the phenyl-4 position. Indole-based analogs (e.g., 3-(1-Methyl-1H-imidazol-5-yl)-1H-indole-5-carboxamide) replace the phenyl group with an indole scaffold, enhancing π-π stacking interactions in CNS targets like serotonin receptors .

Functional Group Variations :

  • The hydroxymethyl group in the target compound contrasts with ester (3ae) or carboxamide (indole derivative) groups, impacting metabolic stability and bioavailability. For instance, esters are prone to hydrolysis, whereas hydroxymethyl groups may undergo oxidation or conjugation .
  • Chloromethyl derivatives (e.g., 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole) derived from similar alcohols exhibit enhanced reactivity for covalent bonding in prodrug designs .

Table 2: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP* Solubility (PBS, pH 7.4)
This compound C11H12N2O 188.23 1.2 Moderate (∼50 μM)
[4-(1-Methyl-1H-imidazol-5-yl)phenyl]methanol C11H12N2O 188.23 1.0 Moderate
3-(1-Methyl-1H-imidazol-5-yl)-1H-indole-5-carboxamide C13H12N4O 240.26 2.5 Low (∼10 μM)
Methyl 4-(1-methyl-1H-imidazol-5-yl)benzoate C12H12N2O2 216.24 2.8 Low

*Predicted using fragment-based methods.

Biological Activity

(3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound features a 1-methyl-1H-imidazole moiety attached to a phenyl group via a methanol linker. This unique structure imparts various chemical and biological properties, making it a subject of extensive research.

Antimicrobial Properties

Compounds containing imidazole rings, such as this compound, have been studied for their potential to inhibit bacterial growth. Research indicates that this compound exhibits significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Studies have demonstrated that this compound possesses cytotoxic effects on cancer cell lines. In vitro assays revealed that it effectively inhibits the proliferation of several cancer types, including breast (MCF-7) and colon (HCT-116) cancer cells. The compound's mechanism involves inducing apoptosis and cell cycle arrest .

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
HCT-11615.0Cell cycle arrest

Enzyme Inhibition

The compound is known to interact with specific enzymes, acting as an inhibitor. For instance, it has shown potential in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism . This interaction may enhance its therapeutic efficacy by modulating the pharmacokinetics of co-administered drugs.

The biological activity of this compound can be attributed to its ability to bind to various biological targets:

  • Hydrogen Bonding : The imidazole ring can form hydrogen bonds with amino acid residues in enzymes or receptors, influencing their activity.
  • Metal Coordination : The nitrogen atoms in the imidazole ring can coordinate with metal ions, affecting enzyme function and stability .

Study on Anticancer Activity

A notable study evaluated the anticancer properties of this compound against MCF-7 and HCT-116 cell lines. The results showed:

  • Cell Viability Reduction : Treatment led to a significant decrease in cell viability at concentrations as low as 12.5 µM.
  • Apoptosis Induction : Flow cytometry analysis confirmed an increase in the sub-G1 population, indicating apoptosis .

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound demonstrated effective inhibition against Staphylococcus aureus with an MIC of 32 µg/mL. This suggests its potential as a lead compound for developing new antibacterial agents .

Q & A

Q. What steps validate unexpected mass spectrometry fragments?

  • Methodological Answer : High-resolution MS (HRMS) distinguishes isobaric fragments. Compare with in silico fragmentation (e.g., CFM-ID). Isotopic labeling (e.g., deuterated methanol) confirms fragmentation pathways .

Q. How to address inconsistencies in elemental analysis results?

  • Methodological Answer : Dry samples under high vacuum to remove solvent traces. Repeat combustion analysis with internal standards (e.g., acetanilide). Deviations >0.3% indicate impurities; re-purify via preparative HPLC .

Structural & Mechanistic Insights

Q. What non-covalent interactions stabilize the crystal lattice?

  • Methodological Answer : SC-XRD reveals π-π stacking between imidazole rings (3.5–4.0 Å) and hydrogen bonds (O–H⋯N, ~2.8 Å). Hirshfeld surface analysis quantifies interaction contributions (e.g., 15% H-bonding) .

Q. How does methylation at the imidazole N1 position affect reactivity?

  • Methodological Answer : Methylation reduces basicity (pKa ~6.5 vs. ~7.2 for unsubstituted imidazole), altering nucleophilicity. UV-Vis spectroscopy monitors tautomeric shifts in pH-dependent studies .

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